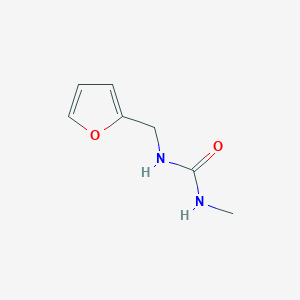

N-(furan-2-ylmethyl)-N'-methylurea

Description

N-(furan-2-ylmethyl)-N'-methylurea is a urea derivative characterized by a furan-2-ylmethyl group attached to one nitrogen atom and a methyl group attached to the adjacent nitrogen. The furan moiety may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity compared to other ureas .

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-3-methylurea |

InChI |

InChI=1S/C7H10N2O2/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10) |

InChI Key |

LTWTZLKSYJZNME-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCC1=CC=CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Functional Differences

Pesticidal Ureas

- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A herbicide with a trifluoromethylphenyl group enhancing lipophilicity and pesticidal activity. Unlike N-(furan-2-ylmethyl)-N'-methylurea, its aromatic substituent improves soil persistence but increases environmental toxicity risks .

- Monolinuron (N'-(4-chlorophenyl)-N-methoxy-N-methylurea): Contains a chlorophenyl group, which enhances herbicidal activity through electron-withdrawing effects. The methoxy group in monolinuron may reduce metabolic stability compared to the methyl group in the target compound .

Pharmaceutical Ureas

- Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]): A selective α2C-AR agonist with an imidazole-benzoxazine scaffold.

Physicochemical and Toxicological Profiles

- N,N'-Methylenebis(urea) : A bis-urea compound with uninvestigated toxicology, highlighting the need for caution when handling structurally related ureas. The furan group in the target compound may introduce different metabolic pathways compared to aliphatic or aromatic substituents .

- Furan-Containing Analogs (e.g., N-(furan-2-ylmethyl)-3,4-dimethylaniline) : The furan ring contributes to π-π interactions and moderate solubility in polar solvents. Methyl groups on the urea backbone could further modulate solubility and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(furan-2-ylmethyl)-N'-methylurea?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of methylurea with furfuryl halides under inert atmospheres (e.g., nitrogen) in solvents like THF or DMF. Purification often uses silica gel column chromatography with gradients of polar/non-polar solvents (e.g., 2:1 PE/EA) . Reaction progress is monitored via TLC, and intermediates are characterized by ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer: ¹H/¹³C NMR confirms functional groups and regiochemistry, while single-crystal XRD (e.g., CCDC-953906) resolves 3D conformation and hydrogen-bonding networks . HRMS validates molecular weight, and IR spectroscopy identifies urea C=O and N-H stretches. For stereochemical analysis, chiral HPLC separates enantiomers (e.g., 90:10 enantiomeric ratio determination) .

Q. How do structural features influence biological activity in urea derivatives?

- Methodological Answer: The furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., TRPM8 channels), while the urea moiety participates in hydrogen bonding. Comparative studies of analogs (e.g., cyano or methoxy substituents) reveal that electronic effects modulate receptor affinity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Systematic variation of catalysts (e.g., LDA for deprotonation), temperature (0–25°C), and solvent polarity (THF vs. DMF) is key. For example, lower temperatures reduce side reactions in alkylation steps . Kinetic studies via in situ FTIR or LC-MS track intermediate stability. Yield optimization may require iterative column chromatography or recrystallization .

Q. How can contradictions in reported biological data for analogs be resolved?

- Methodological Answer: Discrepancies in bioactivity (e.g., TRPM8 inhibition vs. MAO affinity) arise from assay conditions (e.g., cell lines, IC₅₀ protocols). Meta-analyses comparing in vitro (e.g., microsomal stability assays) and in silico (docking simulations) data clarify structure-activity relationships. Cross-validation using isogenic cell models reduces variability .

Q. What computational strategies predict reactivity and binding modes?

- Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like TRPM8, using SMILES/InChI descriptors for furan-urea conformers . MD simulations assess solvation effects and thermodynamic stability .

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Cu-mediated amination) enforce enantioselectivity. Chiral HPLC (e.g., ChiraCel OD-H column) monitors enantiopurity, while NOESY NMR confirms spatial arrangements. For racemic mixtures, diastereomeric salt crystallization separates enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.